![molecular formula C18H13FN4O3S B2560498 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450343-00-7](/img/structure/B2560498.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrazole ring, which is a type of aromatic heterocycle . Pyrazoles are known for their broad range of chemical and biological properties and are found in many commercially available drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as imidazole derivatives, have been synthesized using various methods . For instance, imidazole was first synthesized using glyoxal and ammonia .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the fluorophenyl group may enhance its ability to interact with bacterial enzymes and inhibit their function, leading to antibacterial effects .
Antifungal Properties
Similar to its antibacterial applications, the compound’s structure suggests it could be effective against fungal infections. The thieno[3,4-c]pyrazole moiety might disrupt fungal cell wall synthesis or function .
Anti-inflammatory Uses
The compound’s nitrobenzamide part can be structurally optimized to target specific inflammatory pathways, potentially leading to new anti-inflammatory medications .
Anticancer Research
Fluorinated compounds like this one are often explored for their anticancer properties. They can be designed to interfere with cancer cell metabolism or to be used as prodrugs that are activated in the tumor microenvironment .
Enzyme Inhibition
The compound could serve as a lead structure for the development of new enzyme inhibitors. Its molecular framework allows for interactions with enzyme active sites, which could be exploited to treat various diseases .
Drug Design and Development
Due to its unique properties, such as high electronegativity and the ability to influence membrane permeability, this compound is valuable in the design and development of new drugs. It can be modified to enhance pharmacokinetic properties for better drug efficacy .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as histone deacetylase 3 (hdac3) , and ryanodine receptors . These targets play crucial roles in cellular processes such as gene expression and calcium ion regulation, respectively.
Mode of Action
For instance, HDAC3 inhibitors can alter gene expression by changing the acetylation status of histones .
Biochemical Pathways
Compounds that inhibit hdac3 can affect multiple pathways related to gene expression and cellular differentiation .
Result of Action
Similar compounds have been shown to induce changes in cellular processes such as gene expression and calcium ion regulation .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVYVQYZKYKVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide |
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